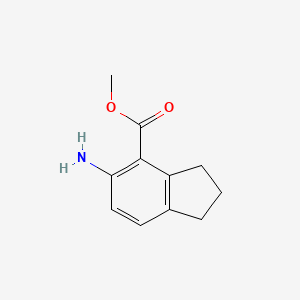

Methyl 5-aminoindane-4-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13NO2 |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl 5-amino-2,3-dihydro-1H-indene-4-carboxylate |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)10-8-4-2-3-7(8)5-6-9(10)12/h5-6H,2-4,12H2,1H3 |

InChI Key |

WDCCCKROSGPZKH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCC2)N |

Origin of Product |

United States |

Chemical Reactivity, Functional Group Transformations, and Derivatization

Reactions Involving the Amino Group at Position 5

The primary amino group on the aromatic ring is a versatile handle for numerous functional group transformations, including acylation, imine formation, and deamination reactions. It also serves as a key site for derivatization aimed at analytical and separation purposes.

The amino group of methyl 5-aminoindane-4-carboxylate can readily undergo acylation to form the corresponding amides. This transformation is typically achieved by reacting the aminoindane with an acylating agent such as an acyl chloride or a carboxylic anhydride. The reaction generally proceeds under basic conditions to neutralize the acid byproduct. Alternatively, direct coupling of a carboxylic acid with the amine can be facilitated by various coupling reagents. rsc.orgmdpi.com

To achieve chemoselectivity and avoid N-acylation when other reactive sites are present, reaction conditions can be modified. For instance, in acidic media, the amino group is protonated, which suppresses its nucleophilicity and prevents amide formation, a principle that allows for selective O-acylation in molecules containing both hydroxyl and amino groups. nih.gov However, for the targeted acylation of the amino group in this compound, standard amide synthesis protocols are effective. These methods are foundational in medicinal chemistry for creating libraries of compounds with varied amide substituents. organic-chemistry.org

Table 1: Examples of Acylation Reactions for Amide Formation

| Acylating Agent | Amine Substrate | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acyl Chloride | Primary/Secondary Amine | Base (e.g., Triethylamine), Solvent (e.g., DCM) | N-Acyl Amine | Good to Excellent | rsc.org |

| Carboxylic Acid | Primary/Secondary Amine | Coupling Agent (e.g., DCC, HATU), Solvent (e.g., DMF) | N-Acyl Amine | High | youtube.com |

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. nih.gov This condensation reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium towards the product. masterorganicchemistry.com A study involving the synthesis of Schiff bases from 4- and 5-aminoindane with various substituted benzaldehydes has demonstrated the feasibility and utility of this reaction for creating a diverse set of derivatives. nih.gov These imine derivatives are valuable intermediates in organic synthesis and can exhibit a range of biological activities. redalyc.orgresearchgate.net

The formation of the C=N double bond is a reversible process, and the resulting imine can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions. masterorganicchemistry.com

Table 2: Synthesis of Schiff Bases from Aminoindanes

| Amine Reactant | Carbonyl Reactant | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 5-Aminoindane | Substituted Benzaldehydes | Acid catalyst, removal of water | N-Benzylidene-5-aminoindane | nih.gov |

Modern synthetic methods allow for the transformation of the amino group through radical deaminative functionalization. This approach enables the direct conversion of the amine to other functional groups, bypassing traditional multi-step sequences that might involve diazotization. nih.govnih.gov One such method involves the use of anomeric amide reagents to generate carbon-centered radicals from primary amines under mild conditions. nih.govorganic-chemistry.org This process is initiated by the reaction of the amine with the anomeric amide, leading to an intermediate that can fragment to produce a radical species at the site of the former amino group. This radical can then be trapped by various reagents to install new functional groups. nih.gov This strategy has been successfully applied to both aliphatic and aromatic amines, offering a powerful tool for the late-stage functionalization of complex molecules. nih.gov

Table 3: Radical Deaminative Functionalization Approaches

| Amine Type | Reagent System | Intermediate | Key Transformation | Reference |

|---|---|---|---|---|

| Primary Aromatic/Aliphatic Amines | Anomeric Amide Reagent | Carbon-centered radical | C-NH₂ → C-Br, C-Cl, C-I, etc. | nih.govnih.gov |

The amino group is a common target for derivatization to improve the analytical properties of the molecule for techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). mdpi.comnih.gov Derivatization can enhance volatility, improve thermal stability, and provide more selective mass spectral fragmentation patterns, which is particularly useful for distinguishing between isomers. nih.gov A study on eight different aminoindanes demonstrated successful separation and characterization after derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), and ethyl chloroformate (ECF). nih.gov

For chiral molecules, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. juniperpublishers.comnih.gov Marfey's reagent, for example, is used to derivatize amino compounds to form diastereomers that are easily separable by reverse-phase HPLC, allowing for the determination of enantiomeric purity. juniperpublishers.com This is a crucial step in the analysis and quality control of chiral compounds.

Table 4: Derivatization Reagents for Aminoindane Analysis

| Derivatizing Reagent | Analytical Technique | Purpose | Outcome | Reference |

|---|---|---|---|---|

| N-methyl-bis(trifluoroacetamide) (MBTFA) | GC-MS | Improved chromatography and mass spectra | Successful separation and characterization of 8 aminoindanes | nih.gov |

| Heptafluorobutyric anhydride (HFBA) | GC-MS | Improved chromatography and mass spectra | Successful separation and characterization of 8 aminoindanes | nih.gov |

| Ethyl chloroformate (ECF) | GC-MS | Improved chromatography and mass spectra | Successful separation and characterization of 8 aminoindanes | nih.gov |

| Marfey's Reagent | RP-HPLC | Chiral separation (formation of diastereomers) | Enantiomeric purity assessment | juniperpublishers.com |

Reactions Involving the Methyl Carboxylate Group at Position 4

The methyl carboxylate group is susceptible to nucleophilic attack at the carbonyl carbon, with its most common reaction being hydrolysis to the corresponding carboxylic acid.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-aminoindane-4-carboxylic acid. This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : This is a reversible reaction where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water to drive the equilibrium towards the products (the carboxylic acid and methanol). libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification) : This is the more common method for ester hydrolysis as the reaction is irreversible. libretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction produces the sodium salt of the carboxylic acid and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. rsc.orgatamanchemicals.com Studies on the saponification of substituted methyl benzoates show that the reaction rates are influenced by the nature and position of the substituents on the aromatic ring. chegg.comchegg.com

Table 5: Conditions for Hydrolysis of Methyl Esters

| Reaction Type | Reagents | Key Features | Product | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess H₂O, Heat | Reversible | Carboxylic Acid + Methanol | libretexts.org |

| Saponification (Base-Catalyzed) | NaOH(aq) or KOH(aq), Heat | Irreversible | Carboxylate Salt + Methanol | chemguide.co.ukrsc.org |

Amide Formation via Carboxylic Acid Activation

While this compound is itself an ester, its corresponding carboxylic acid (5-aminoindane-4-carboxylic acid) is a key precursor for forming amide bonds. The direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures. Therefore, the carboxylic acid must first be "activated". researchgate.net This is a standard procedure in organic synthesis, particularly in peptide chemistry. nih.gov

The activation process involves converting the hydroxyl group of the carboxylic acid into a better leaving group. This is commonly achieved by reacting the carboxylic acid with a variety of coupling reagents. Once activated, the resulting intermediate readily reacts with a primary or secondary amine to yield the corresponding amide.

Common Activation Methods:

Acyl Chloride Formation: The carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form a highly reactive acyl chloride. researchgate.net This acyl chloride then smoothly reacts with an amine, often in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

Peptide Coupling Reagents: A milder and often more efficient approach involves the use of peptide coupling reagents. researchgate.net These reagents form an active ester or a similar reactive intermediate in situ. Examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).

The general mechanism involves the amine's nucleophilic attack on the activated carbonyl carbon, followed by the elimination of the leaving group to form the stable amide bond. youtube.comyoutube.com

Table 1: Common Reagents for Amide Formation from Carboxylic Acids

| Activation Method | Reagent(s) | Byproducts | Typical Conditions |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | SO₂, HCl or CO, CO₂, HCl | Anhydrous solvent (e.g., DCM, Toluene), often at 0°C to room temp. |

| Carbodiimide | DCC, EDCI | Dicyclohexylurea (DCU), EDU (water-soluble) | Anhydrous solvent (e.g., DCM, DMF), often with an additive like DMAP. |

| Phosphonium Salt | PyBOP, HATU | HOBt, Phosphine oxide derivatives | Anhydrous polar aprotic solvent (e.g., DMF), Base (e.g., DIPEA). |

Reduction of the Ester to Alcohol Functionalities

The methyl ester group of this compound can be reduced to a primary alcohol, yielding (5-amino-2,3-dihydro-1H-inden-4-yl)methanol. This transformation is a fundamental reaction in organic synthesis and can be accomplished using powerful hydride-donating reagents.

The most common and potent reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄ or LAH). harvard.edu LAH is a strong, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and nitriles. harvard.edu The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group and a second hydride addition to the intermediate aldehyde, ultimately forming the alcohol after an acidic workup.

Alternatively, Lithium Borohydride (LiBH₄) can be used. It is a milder reducing agent than LAH but is still capable of reducing esters to alcohols. harvard.edu Borane complexes, such as Borane-THF (BH₃·THF), are particularly effective for reducing carboxylic acids but can also reduce esters, though typically slower than LAH. harvard.edu

Table 2: Reagents for Ester Reduction

| Reagent | Formula | Typical Solvent | Selectivity |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | THF, Diethyl Ether | Powerful, non-selective |

| Lithium Borohydride | LiBH₄ | THF, Ether | Milder than LAH, selective for esters over amides/acids |

| Borane-THF Complex | BH₃·THF | THF | Reduces esters and carboxylic acids |

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this reaction can be used to convert the methyl ester into other esters (e.g., ethyl, propyl, etc.). The reaction is an equilibrium process and is typically driven to completion by using a large excess of the desired alcohol, which often serves as the solvent. masterorganicchemistry.com

The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid catalyst (e.g., H₂SO₄, TsOH), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, the original alcohol (methanol) is eliminated, and the new ester is formed upon deprotonation. masterorganicchemistry.com

Base-Catalyzed Transesterification: Under basic conditions, a strong base (e.g., sodium methoxide, sodium ethoxide) is used to deprotonate the incoming alcohol, generating a nucleophilic alkoxide. This alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. The original methoxide group is then expelled, yielding the new ester. masterorganicchemistry.com

Reactions and Substitutions on the Indane Aromatic Ring

The aromatic ring of the indane core is susceptible to electrophilic aromatic substitution (EAS), a class of reactions that allows for the introduction of various functional groups onto the ring. wikipedia.org

Electrophilic Aromatic Substitution (EAS) Patterns

The regiochemical outcome of an EAS reaction on a substituted benzene (B151609) ring is dictated by the electronic properties of the substituents already present. wikipedia.orgmasterorganicchemistry.com In this compound, the ring is substituted with two groups:

An Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.

A Methyl Carboxylate Group (-COOCH₃): This is a deactivating group and a meta-director because it withdraws electron density from the ring through induction and resonance.

When both an activating and a deactivating group are present, the activating group's directing effect dominates. Therefore, the powerful ortho, para-directing amino group will control the position of incoming electrophiles. The positions ortho to the amino group are C-6, and the position para is C-7. Consequently, electrophilic substitution is expected to occur primarily at the C-6 and C-7 positions of the indane ring.

Halogenation and Nitro-Substitution Reactions

Halogenation: This EAS reaction introduces a halogen atom (e.g., Cl, Br) onto the aromatic ring. masterorganicchemistry.com For bromination, the reaction is typically carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com Given the strong activation by the amino group, the reaction may proceed even under milder conditions. The bromine will be directed to the C-6 and C-7 positions.

Nitro-Substitution (Nitration): Nitration involves the introduction of a nitro group (-NO₂) onto the ring using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.org The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). This electrophile will then attack the electron-rich aromatic ring at the positions activated by the amino group (C-6 and C-7).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling with appropriate derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically joins an organohalide with an organoboron species using a palladium catalyst, is a prominent example. wikipedia.orgresearchgate.net

To perform a Suzuki coupling on this compound, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (like Br or I) or a triflate. harvard.edu This can be achieved via the electrophilic halogenation reaction described previously (e.g., bromination at the C-6 or C-7 position).

Once the halogenated derivative is prepared (e.g., Methyl 5-amino-7-bromoindane-4-carboxylate), it can be coupled with a variety of aryl or vinyl boronic acids (or their corresponding esters) in the presence of a palladium catalyst and a base. nih.govnih.gov

The general Suzuki coupling process involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the indane derivative.

Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org

This methodology allows for the synthesis of a wide array of biaryl and vinyl-substituted indane derivatives. researchgate.netnih.gov

Cascade and Multicomponent Reactions Incorporating this compound

Extensive searches of scientific literature and chemical databases have revealed no specific examples of cascade or multicomponent reactions that incorporate this compound as a primary reactant. While the fields of cascade and multicomponent reactions are vast and continually expanding, published research to date does not appear to have explored the use of this particular chemical compound in such synthetic strategies.

Cascade reactions, which involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, and multicomponent reactions, where three or more reactants combine in a single synthetic operation, are powerful tools for the efficient construction of complex molecules. The functional groups present in this compound—a primary aromatic amine and a methyl ester—theoretically offer potential for its participation in a variety of such reactions. For instance, the amino group could act as a nucleophile to initiate a cascade sequence or serve as one of the components in well-known multicomponent reactions like the Ugi or Passerini reactions.

However, despite this theoretical potential, no studies have been found that document the practical application of this compound in these contexts. Consequently, there are no detailed research findings, data tables, or specific reaction schemes to report for this section. The exploration of this compound as a building block in cascade and multicomponent reactions represents an untapped area of chemical research.

An extensive search for specific experimental data on the chemical compound this compound has been conducted to generate an article focused on its spectroscopic and analytical characterization. The requested information includes detailed findings for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), two-dimensional NMR techniques (COSY, HSQC, HMBC), Electron Ionization Mass Spectrometry (EI-MS), and Electrospray Ionization Mass Spectrometry (ESI-MS).

Despite a thorough review of scientific literature and chemical databases, specific and verifiable experimental data for this compound could not be located. The search yielded information on related but structurally distinct compounds, such as other aminoindane derivatives or different methyl carboxylates. However, in adherence to the strict requirement of focusing solely on this compound, this related data cannot be used to describe the specific spectroscopic and mass spectrometric characteristics of the target compound.

Therefore, it is not possible to provide the detailed, data-rich article as requested in the outline, due to the absence of published experimental data for this particular chemical entity in the available sources.

Spectroscopic and Advanced Analytical Characterization Methods

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of its ions. nih.govdrug-dev.com For Methyl 5-aminoindane-4-carboxylate (molecular formula: C₁₁H₁₃NO₂), HRMS would be employed to confirm its elemental composition by measuring the exact mass of its protonated molecule, [M+H]⁺.

Expected Research Findings:

The theoretical exact mass of the neutral molecule C₁₁H₁₃NO₂ is 191.09463 u. In positive-ion mode ESI-HRMS, the protonated molecule [C₁₁H₁₄NO₂]⁺ would be observed. The high resolving power of the instrument would allow for a mass measurement with an error of less than 5 ppm, providing strong evidence for the assigned elemental formula and distinguishing it from other potential isobaric compounds.

Below is a hypothetical data table illustrating the expected HRMS results for this compound.

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

| [M+H]⁺ | 192.10245 | 192.10239 | -0.31 |

| [M+Na]⁺ | 214.08439 | 214.08431 | -0.37 |

This table contains hypothetical data based on the theoretical exact mass.

Tandem Mass Spectrometry (MS/MS) for Derivatized Analytes

Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of a selected precursor ion. researchgate.net For analytes like this compound, derivatization can be employed to enhance ionization efficiency and to direct fragmentation pathways, leading to more informative spectra. ddtjournal.comut.eersc.org Derivatization of the primary amino group with reagents such as dansyl chloride or N-methyl-bis(trifluoroacetamide) (MBTFA) can yield derivatives with predictable fragmentation patterns. researchgate.netnih.gov

Expected Research Findings:

Upon collision-induced dissociation (CID) of the derivatized [M+H]⁺ precursor ion, a series of product ions would be generated, revealing structural motifs of the parent molecule. For instance, a derivative of the primary amine would likely show fragmentation patterns characteristic of the derivatizing agent and losses related to the indane and carboxylate moieties. This allows for the confirmation of the presence of the amino group and provides insights into the connectivity of the molecule. The fragmentation of underivatized aminoindanes often involves the indane and indene (B144670) ions (m/z 115-117) and the tropylium ion (m/z 91). nih.gov

A hypothetical fragmentation table for a derivatized analyte is presented below.

| Precursor Ion (m/z) | Product Ions (m/z) | Neutral Loss (u) | Postulated Fragment Structure |

| 356.15 (MBTFA deriv.) | 297.12 | 59.03 | Loss of COOCH₃ |

| 356.15 (MBTFA deriv.) | 240.09 | 116.06 | Loss of TFA and subsequent rearrangements |

| 356.15 (MBTFA deriv.) | 115.05 | 241.10 | Indene fragment |

This table contains hypothetical data for illustrative purposes.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary amine, aromatic ring, ester, and alkane functionalities. wpmucdn.comlibretexts.orgudel.edu

Expected Research Findings:

The IR spectrum would likely display two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine. orgchemboulder.com A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1700-1730 cm⁻¹. The C-O stretching of the ester would appear in the 1000-1300 cm⁻¹ region. acs.org Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the indane ring would appear just below 3000 cm⁻¹. Aromatic C=C stretching bands are expected in the 1450-1600 cm⁻¹ region.

A table of expected characteristic IR absorption bands is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 (two bands) |

| Ester (C=O) | Stretch | 1700 - 1730 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester (C-O) | Stretch | 1000 - 1300 |

This table contains expected data based on typical functional group absorption ranges.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.orgnih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. mdpi.comyoutube.commdpi.com If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide an unambiguous structural elucidation.

Expected Research Findings:

The analysis would confirm the connectivity of the atoms and the substitution pattern on the indane ring. It would also reveal the conformation of the five-membered ring of the indane core and the relative orientation of the amino and methyl carboxylate substituents. Intermolecular interactions, such as hydrogen bonding involving the amino group and the ester carbonyl, which dictate the crystal packing, would also be identified.

A hypothetical table of crystallographic data is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.67 |

| Volume (ų) | 1018.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.245 |

This table contains hypothetical data for illustrative purposes as no experimental crystal structure has been reported.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture, making it ideal for assessing the purity of this compound. Reversed-phase HPLC with a C18 column is a common starting point for the analysis of moderately polar compounds.

Expected Research Findings:

An optimized HPLC method would show a sharp, symmetrical peak for this compound at a specific retention time, with any impurities appearing as separate peaks. The purity of the sample can be calculated from the relative peak areas. Chiral HPLC, using a suitable chiral stationary phase, could also be employed to separate and quantify the enantiomers if the compound is synthesized as a racemate.

A hypothetical set of HPLC conditions and expected results is provided below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724):Water with 0.1% Formic Acid (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Result | |

| Retention Time | 5.8 min |

| Purity | >99% (based on peak area) |

This table contains hypothetical data for illustrative purposes.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to the polarity of the amino group, derivatization is often necessary to improve the chromatographic properties of aminoindanes, reducing peak tailing and enhancing volatility. researchgate.netnih.govproquest.com

Expected Research Findings:

Following derivatization, a GC-MS analysis would provide a retention time that is characteristic of the derivatized this compound on a given column. The mass spectrum obtained from the MS detector would serve to confirm the identity of the peak. The technique is highly sensitive and can be used to detect and quantify trace impurities. Studies on related aminoindanes have shown that different stationary phases can be used to optimize separation. nih.gov

A hypothetical table of GC conditions and expected results for a derivatized analyte is outlined below.

| Parameter | Condition |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min |

| Expected Result | |

| Retention Time | 12.5 min (for the derivatized compound) |

This table contains hypothetical data for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity

The enantiomeric purity of chiral compounds is a critical parameter in pharmaceutical development and chemical synthesis, necessitating reliable analytical methods for its determination. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a primary technique for the separation and quantification of enantiomers. While specific methods for the direct enantiomeric resolution of this compound are not extensively detailed in publicly available literature, the principles of chiral separation for analogous structures provide a framework for potential methodologies.

The successful separation of enantiomers via chiral HPLC relies on the selection of an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely employed due to their broad applicability and versatility in separating a diverse range of chiral molecules. These stationary phases can operate in various modes, including normal-phase, reversed-phase, and polar organic modes, offering flexibility in method development.

For compounds containing both amino and carboxyl functional groups, such as this compound, the mobile phase composition plays a crucial role in achieving optimal separation. In polar organic mode, a polar organic solvent like methanol, often with acidic or basic additives to control the ionization state of the analyte, can be effective. The choice of mobile phase can significantly influence the interactions between the analyte's enantiomers and the chiral stationary phase, thereby affecting retention times and resolution.

In a hypothetical chiral separation of this compound, one could envision a screening approach utilizing various polysaccharide-based columns. The separation parameters would be systematically optimized, including the mobile phase composition, flow rate, and column temperature, to achieve baseline separation of the enantiomers. The data obtained from such an analysis would be crucial for determining the enantiomeric excess (ee) of a synthesized sample.

Below is an illustrative data table representing a potential outcome of a successful chiral HPLC method development for the enantiomeric separation of a related chiral compound, showcasing the type of data that would be generated for this compound.

Table 1: Illustrative Chiral HPLC Separation Data for a Chiral Aminoindane Derivative

| Parameter | Value |

| Chromatographic Conditions | |

| Chiral Stationary Phase | Cellulose-based CSP (e.g., Chiralcel® OD-H) |

| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 254 nm |

| Retention Times | |

| Enantiomer 1 | 8.5 min |

| Enantiomer 2 | 10.2 min |

| Resolution Data | |

| Resolution (Rs) | > 1.5 |

| Enantiomeric Excess (ee) | > 99% |

This table demonstrates the key parameters that would be reported in a study on the chiral chromatography of this compound. The retention times for each enantiomer, along with the resolution factor, would provide a quantitative measure of the separation efficiency. The enantiomeric excess would be calculated from the peak areas of the two enantiomers, confirming the enantiopurity of the sample.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, vibrational frequencies, and other electronic properties with a good balance between accuracy and computational cost.

Conformational Analysis and Energy Minima

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and their relative energies. For Methyl 5-aminoindane-4-carboxylate, the primary conformational flexibility arises from the puckering of the cyclopentane (B165970) ring and the orientation of the amino and methyl carboxylate substituents.

A conformational search for this compound would involve rotating the single bonds and exploring the different puckering states of the five-membered ring to identify all possible low-energy conformers. The geometries of these conformers would then be optimized using DFT, and their relative energies would be calculated to determine the global minimum energy conformation and the energy barriers between different conformers.

Table 1: Representative Energy Differences for Substituent Orientations in Cyclohexane (B81311) (as an analogy for cyclopentane puckering)

| Substituent | A-value (kcal/mol) | Favored Position |

| -CH₃ | 1.74 | Equatorial |

| -OH | 0.94 | Equatorial |

| -NH₂ | 1.4 | Equatorial |

| -COOCH₃ | 1.27 | Equatorial |

This table provides A-values for cyclohexane as a well-studied model system to illustrate the energetic penalties of axial versus equatorial substitution. Similar principles apply to the puckered cyclopentane ring in indane derivatives.

Reactivity Prediction and Reaction Pathway Analysis

DFT calculations can provide valuable insights into the chemical reactivity of this compound. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's nucleophilic and electrophilic character, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to model reaction pathways, for example, in the synthesis or metabolism of the compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction mechanism. For instance, the synthesis of related aminoindane derivatives has been studied computationally to understand the regioselectivity of certain reactions.

Spectroscopic Property Prediction (NMR, IR)

DFT calculations are a reliable tool for predicting spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra

Theoretical Studies on Chiral Recognition and Enantiodifferentiation Mechanisms

The enantioselectivity in the synthesis of chiral molecules like the derivatives of this compound is fundamentally a result of chiral recognition at the molecular level. This process is governed by the subtle differences in interaction energies between a prochiral substrate and a chiral catalyst, leading to diastereomeric transition states. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in modeling these interactions and explaining the origins of enantioselectivity in catalytic hydrogenations, a common method for producing such chiral compounds.

In the context of rhodium- or cobalt-catalyzed asymmetric hydrogenation of enamides—a likely pathway to chiral aminoindanes—the chiral ligand bound to the metal center creates a chiral environment. acs.orguit.no The enamide substrate can coordinate to the metal in different ways, forming diastereomeric complexes. uit.no DFT calculations have shown that the relative stability of these complexes and, more importantly, the activation barriers of the subsequent transition states, determine the dominant enantiomer of the product. uit.no

For instance, studies on cobalt-catalyzed asymmetric hydrogenation of enamides have investigated various mechanistic possibilities, including Co(0)/Co(II) redox paths and non-redox Co(II) mechanisms. acs.org These computational models indicate that the coordination of the enamide to the cobalt center through both the double bond and the amide's oxygen atom is a critical step. acs.org The enantioselectivity is established at the rate- and selectivity-determining step, which is often the oxidative hydride transfer to the β-carbon of the enamide. acs.org The difference in the calculated energy barriers for the competing diastereomeric pathways (pro-(S) vs. pro-(R)) directly correlates with the experimentally observed enantiomeric excess.

Similarly, DFT studies on rhodium-catalyzed systems have explored the potential energy profiles of various isomeric pathways for dihydrogen activation and subsequent hydrogenation steps. acs.orgresearchgate.net These models help in understanding how the specific geometry of the chiral diphosphine ligands around the rhodium center forces the enamide substrate into a preferred orientation, leading to the formation of one enantiomer over the other. The stability of diastereomeric catalyst-substrate complexes, such as Si- and Re- coordinated intermediates, plays a crucial role in determining the final stereochemical outcome. nih.gov

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involved in the synthesis of compounds like this compound. The asymmetric hydrogenation of enamides, a key reaction for establishing the chiral center in such molecules, has been extensively studied using computational methods. acs.orgacs.orgresearchgate.net

DFT calculations have been pivotal in mapping out the entire catalytic cycle for rhodium-catalyzed enamide hydrogenation. acs.org The generally accepted mechanism involves several key steps:

Coordination: The catalytic cycle begins with the coordination of the enamide substrate and molecular hydrogen (H₂) to the cationic rhodium(I) catalyst. acs.org

Oxidative Addition: This is followed by the oxidative addition of H₂ to the rhodium center, forming a rhodium(III) dihydride complex. acs.org

Migratory Insertion: An alkyl hydride intermediate is then formed through a migratory insertion step. acs.org

Reductive Elimination: The final step is the reductive elimination of the hydrogenated product, which regenerates the rhodium(I) catalyst, allowing it to re-enter the catalytic cycle. acs.org

Computational studies have revealed that for many rhodium-catalyzed systems, the migratory insertion to form the alkyl hydride is the turnover-limiting step in the catalytic cycle. acs.org By calculating the potential energy profile, researchers can identify the highest energy barrier, which corresponds to the slowest step of the reaction.

The table below summarizes the key mechanistic steps and computational findings for a model rhodium-catalyzed enamide hydrogenation.

| Mechanistic Step | Description | Computational Finding |

| H₂ Coordination | Molecular hydrogen binds to the Rh(I)-enamide complex. | A low-energy, reversible step. acs.org |

| Oxidative Addition | The H-H bond is broken, and two hydride ligands are added to the rhodium center, forming a Rh(III) dihydride. | This step is endergonic but rapid and reversible. acs.org |

| Migratory Insertion | A hydride ligand migrates from the rhodium to the enamide double bond, forming a rhodium-alkyl intermediate. | This is often the turnover-limiting and selectivity-determining step with a significant activation barrier. acs.org |

| Reductive Elimination | The C-H bond is formed, releasing the saturated product and regenerating the Rh(I) catalyst. | This step typically has a low barrier and is fast. acs.org |

Furthermore, computational investigations into cobalt-catalyzed hydrogenations have explored different mechanistic possibilities, highlighting the versatility of transition metals in catalysis. acs.org These studies suggest that the operative mechanism can depend on the specific enamide substrate and reaction conditions. acs.org For example, DFT calculations have been used to compare a direct Co(0)/Co(II) redox pathway against non-redox pathways, providing insights into the electronic behavior of the catalyst during the reaction. acs.org These computational models are validated by comparing calculated results with experimental data, such as kinetic isotope effects, which lends strong support to the proposed mechanisms. acs.org

Applications in Organic Synthesis and Chemical Biology

Methyl 5-aminoindane-4-carboxylate as a Key Building Block in Complex Molecule Synthesis

This compound is a versatile bifunctional molecule that serves as a crucial starting material and intermediate in the synthesis of more complex chemical structures. Its indane core provides a rigid scaffold, while the amino and carboxylate groups offer reactive sites for a variety of chemical modifications.

Precursor for Advanced Pharmaceutical Intermediates

The unique structural features of this compound make it a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The amino group can be readily acylated, alkylated, or incorporated into heterocyclic systems, while the ester functionality can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity allows for the construction of a diverse array of molecules with potential therapeutic applications. For instance, aminoindane derivatives are known to exhibit a range of biological activities, and this building block provides a convenient entry point for the exploration of new chemical space in drug discovery. nih.gov The conformationally restricted nature of the indane ring system is a desirable feature in the design of ligands for specific biological targets. nih.gov

Component in Multi-Step Organic Transformations

This compound is frequently employed as a component in multi-step organic transformations designed to build intricate molecular architectures. Its ability to undergo a sequence of reactions at both the amino and carboxylate functionalities allows for the systematic elaboration of the molecule. For example, the amino group can be protected to allow for selective manipulation of the ester, followed by deprotection and further reaction at the nitrogen atom. This step-wise approach is fundamental in the total synthesis of natural products and the creation of novel organic materials. Multi-component reactions, which involve the simultaneous reaction of three or more starting materials, can also utilize derivatives of this compound to rapidly generate molecular complexity. researchgate.net

Role in the Design and Synthesis of Functional Molecules

The inherent structural properties of this compound are leveraged in the design and synthesis of functional molecules with specific conformational and material properties.

Incorporation into Rigid Conformationally Constrained Systems

The indane framework of this compound imparts significant conformational rigidity. nih.gov This characteristic is highly sought after in medicinal chemistry and chemical biology for the design of molecules that can selectively interact with biological targets such as enzymes and receptors. By incorporating this rigid scaffold, chemists can reduce the entropic penalty associated with binding, potentially leading to higher affinity and selectivity. The synthesis of conformationally restricted amino acids and peptidomimetics is an active area of research where such building blocks are of paramount importance. nih.gov

Applications in Material Science (e.g., crystal engineering studies for "ladder-like" parallel tapes)

In the realm of material science, the structure of this compound lends itself to the construction of ordered supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding, molecules of this type can self-assemble into well-defined architectures. For example, similar bifunctional molecules have been shown to form "ladder-like" parallel tapes in the solid state, a motif of interest in crystal engineering. The ability to control the solid-state packing of molecules is crucial for the development of new materials with tailored optical, electronic, or mechanical properties.

Studies on Chemical Transformations in Biological Systems (Metabolic Pathways)

While specific metabolic studies on this compound are not extensively documented in the provided search results, the metabolism of related aminoindane compounds has been investigated. These studies provide insights into the potential biotransformations this molecule might undergo. The primary metabolic pathways for aminoindanes typically involve N-acetylation, hydroxylation of the aromatic or aliphatic portions of the molecule, and subsequent conjugation with glucuronic acid or sulfate. nih.govresearchgate.netnih.gov For instance, the metabolism of 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) in rats has been shown to involve oxidative demethylenation followed by O-methylation and N-acetylation. nih.gov It is plausible that this compound would be subject to similar enzymatic transformations in a biological system, leading to a variety of metabolites. The presence of the methyl ester could also introduce ester hydrolysis as a potential metabolic route.

Investigation of Chemical Transformation Mechanisms

The indane core of this compound provides a rigid platform to study various chemical transformations. The electronic and steric environment of the amino and carboxylate groups can be systematically modified, allowing for detailed investigations into reaction mechanisms.

Oxidative Demethylenation: The study of oxidative demethylenation is crucial in understanding the metabolism of certain drugs and xenobiotics. While direct studies on this compound are not extensively documented in the provided results, the oxidative metabolism of related aminoindane structures has been investigated. For instance, the demethylenation of 3,4-methylenedioxymethamphetamine (MDMA), which shares a bicyclic aromatic structure, is catalyzed by enzymes like CYP2D6. psu.edu This process involves the conversion of the methylenedioxy group to catechols. The rigid framework of aminoindanes can serve as a model to understand the stereochemical and electronic factors governing such transformations. mdpi.comresearchgate.netnih.gov

O-methylation: O-methylation is a common biological process that can affect the properties of molecules. While specific O-methylation studies on this compound are not detailed, research on the N-methylation of amino acids has shown that it can significantly impact properties like lipophilicity and aqueous solubility. nih.gov By analogy, studying the O-methylation of hydroxylated derivatives of this compound could provide insights into how this modification affects its physicochemical properties and biological interactions.

N-acetylation: N-acetylation is a key metabolic pathway for many compounds containing primary or secondary amino groups. creative-proteomics.comwikipedia.org This reaction, catalyzed by N-acetyltransferases (NATs), can alter the pharmacological and toxicological profiles of molecules. nih.gov The amino group of this compound is a prime site for N-acetylation. Investigating the N-acetylation of this compound can provide valuable data on the substrate specificity of NAT enzymes and the impact of the indane scaffold on the rate and extent of this metabolic transformation. nih.govresearchgate.net Studies on the N-acetylation of other arylamines, such as 4-aminobiphenyl, have demonstrated the importance of genetic polymorphisms in NAT enzymes in determining acetylation rates. nih.gov

Derivatization for Biochemical Pathway Analysis

The reactivity of the amino and carboxylate groups in this compound allows for its use as a derivatizing agent to tag and analyze biomolecules, particularly in the study of complex biochemical pathways.

Polyamines: Polyamines are crucial for cell growth, differentiation, and function. sigmaaldrich.com Their analysis often requires derivatization to enhance detection by techniques like HPLC. sigmaaldrich.comresearchgate.netnih.gov The carboxylate group of this compound could be activated to react with the amino groups of polyamines, creating stable derivatives. The indane moiety would provide a unique spectroscopic handle for detection and quantification. This approach is analogous to the use of other derivatizing agents like o-phthalaldehyde (B127526) and N-acetyl-L-cysteine in polyamine analysis. sigmaaldrich.com The derivatization process typically involves reacting the analyte with a reagent that imparts a fluorescent or UV-active tag, facilitating sensitive detection. researchgate.netnorthwestern.edu

Utilization in Catalyst Development

The chiral nature of certain derivatives of aminoindanes makes them attractive candidates for use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

As chiral modifiers in enantioselective hydrogenation: While direct application of this compound as a chiral modifier in enantioselective hydrogenation is not explicitly detailed, the broader class of aminoindanes has been explored for this purpose. nih.govnih.gov Chiral ligands are essential components of catalysts used in asymmetric hydrogenation, a powerful method for synthesizing enantiomerically pure compounds. researchgate.netmdpi.comrsc.org The rigid conformation of the indane skeleton can provide a well-defined chiral environment around a metal center, influencing the stereochemical outcome of the reaction. By synthesizing chiral derivatives of this compound, it is conceivable to develop novel ligands for transition metal catalysts used in the enantioselective hydrogenation of prochiral substrates like enamines and ketones. rsc.org

Design of Peptide Mimics and Unnatural Amino Acid Incorporations

The structural similarity of this compound to amino acids allows for its incorporation into peptides to create novel structures with potentially enhanced properties.

By analogy with related amino-carboxylates: The incorporation of unnatural amino acids into peptides is a powerful strategy to create peptidomimetics with improved stability, bioavailability, and biological activity. mdpi.comnih.gov this compound, with its constrained bicyclic structure, can be considered a rigid analog of natural amino acids like phenylalanine or tyrosine. Its incorporation into a peptide backbone would be expected to induce specific conformational constraints, potentially leading to the formation of stable secondary structures like β-turns. mdpi.com The synthesis of peptides containing such unnatural amino acids can be achieved using standard solid-phase peptide synthesis methodologies. nih.gov The ability to genetically encode unnatural amino acids further expands the possibilities for creating novel proteins with tailored functions. nih.govfrontiersin.orgnih.govrsc.orgyoutube.com

Future Directions and Emerging Research Avenues

Exploration of Novel Biocatalytic Pathways for Synthesis

The use of enzymes and whole-cell microorganisms in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. mdpi.comresearchgate.net For the synthesis of Methyl 5-aminoindane-4-carboxylate, the exploration of biocatalytic pathways is a promising frontier. The indanyl core is a common motif in many drugs and natural products, and researchers have already demonstrated the successful use of biocatalysis for the synthesis of chiral indanes. mdpi.comnih.gov

Future research in this area will likely focus on:

Enzyme Discovery and Engineering: Screening for novel enzymes from diverse microbial sources that can catalyze the key steps in the synthesis of the target molecule. This includes enzymes like transaminases for the introduction of the amino group and hydrolases for stereoselective esterification. researchgate.netyoutube.com Directed evolution and protein engineering could be employed to tailor enzymes with improved activity, stability, and selectivity for the specific substrate. youtube.com

Whole-Cell Biotransformation: Utilizing engineered microorganisms that express the entire biosynthetic pathway for this compound. This approach can simplify the process by eliminating the need for enzyme purification. mdpi.com

| Biocatalytic Approach | Potential Advantages | Key Enzyme Classes |

| Enzyme Engineering | Enhanced selectivity and activity | Transaminases, Hydrolases, Oxidoreductases |

| Whole-Cell Biotransformation | Simplified process, cofactor regeneration | Engineered microbial strains |

| Cascade Reactions | Reduced waste, improved efficiency | Multiple enzyme systems |

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. nih.gov For this compound, developing sustainable methodologies is crucial for minimizing environmental impact and improving economic viability.

Key areas of research include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or bio-based solvents. nih.gov

Catalysis: Employing highly efficient and recyclable catalysts, including heterogeneous catalysts and organocatalysts, to minimize waste and energy consumption. chemrevlett.com The synthesis of related amino acid derivatives has been shown to be efficient using such approaches. acs.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. Multicomponent reactions are a prime example of this approach. nih.gov

Renewable Feedstocks: Exploring the use of renewable starting materials derived from biomass to reduce reliance on petrochemicals.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

A detailed understanding of reaction kinetics and mechanisms is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools in this regard.

For the synthesis of this compound, future research could leverage:

In-Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural and quantitative information about reactants, intermediates, and products directly in the reaction mixture. caister.comwiley.com This technique has been successfully used to study a variety of chemical transformations, including catalytic reactions and the formation of complex structures like metal-organic frameworks. wiley.comnih.gov The ability to operate at high pressure and temperature makes it suitable for a wide range of reaction conditions. wiley.com

Other In-Situ Techniques: Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can also provide valuable real-time data on reaction progress.

| Spectroscopic Technique | Information Gained | Example Application |

| In-Situ NMR | Structural elucidation, reaction kinetics, intermediate detection | Monitoring homogeneous catalytic reactions wiley.com |

| In-Situ FTIR/Raman | Functional group changes, reaction progress | Real-time analysis of organic synthesis researchgate.net |

Integration with Machine Learning and AI in Synthetic Route Design and Property Prediction

Emerging applications in this domain include:

AI-Driven Retrosynthesis: Computer-aided synthesis planning (CASP) tools that use machine learning algorithms can propose novel and efficient synthetic pathways. chemical.aichemcopilot.comosu.edu These tools are trained on vast databases of chemical reactions and can identify disconnections and starting materials that a human chemist might overlook. chemcopilot.comcomputabio.comgrace.com

Reaction Outcome and Property Prediction: Machine learning models can predict the success of a chemical reaction, its optimal conditions, and the physicochemical properties of the final compound. nih.govarxiv.org This predictive power can save significant time and resources by prioritizing the most promising synthetic routes and candidates for further investigation.

Automated Synthesis: The integration of AI-driven synthesis planning with robotic platforms can enable the automated synthesis of molecules, further accelerating the discovery and optimization process. nih.gov

| AI Application | Function | Potential Impact |

| Retrosynthesis Tools | Proposes novel synthetic routes | Accelerates discovery of efficient pathways chemcopilot.comosu.edu |

| Predictive Models | Predicts reaction outcomes and molecular properties | Reduces experimental costs and time nih.govarxiv.org |

| Automated Synthesis | Integrates AI planning with robotic execution | Enables high-throughput synthesis and optimization |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-aminoindane-4-carboxylate, and how can reaction efficiency be optimized?

- Methodology : Multi-step synthesis involving condensation or cyclization reactions (e.g., coupling 5-aminoindane precursors with activated carboxylate esters). Optimize reaction conditions (solvent, temperature, catalysts) using kinetic monitoring via TLC/HPLC. Post-synthetic purification via recrystallization or column chromatography ensures purity. Validate intermediate structures using NMR (¹H/¹³C) and confirm final product crystallinity via X-ray diffraction (XRD) .

- Key Tools : NMR spectroscopy, HPLC, and SHELX for crystallographic refinement .

Q. How can the structural identity and purity of this compound be confirmed using spectroscopic and crystallographic methods?

- Methodology :

- Spectroscopy : Assign ¹H/¹³C NMR peaks to verify substituent positions (e.g., methyl ester and amino groups). IR spectroscopy confirms functional groups (C=O stretch at ~1700 cm⁻¹, NH₂ bends). High-resolution mass spectrometry (HRMS) validates molecular weight.

- Crystallography : Single-crystal XRD with SHELXL refines bond lengths/angles and detects disorder. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions between computational predictions (e.g., DFT) and experimental crystallographic data for this compound be resolved?

- Methodology : Re-examine computational models for missing solvent effects or van der Waals corrections. Cross-validate using Hirshfeld surface analysis to assess packing forces. Refine XRD data with SHELXL, adjusting parameters for thermal motion and hydrogen bonding. Discrepancies in puckering amplitudes (e.g., indane ring distortion) can be quantified via Cremer-Pople coordinates .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound crystals?

- Methodology : Perform graph set analysis (GSA) to classify hydrogen-bond motifs (e.g., R₂²(8) dimers). Use Mercury or PLATON to calculate interaction energies. Compare with Etter’s rules for predictable packing patterns. ORTEP-3 visualizes directional H-bonds and π-π stacking .

Q. How can derivatives of this compound be designed to enhance bioactivity or selectivity in target binding?

- Methodology : Introduce substituents at the 4-carboxylate or 5-amino positions to modulate electronic/steric effects. Use QSAR models to predict binding affinity. Validate via in vitro assays (e.g., enzyme inhibition) and co-crystallization with target proteins to analyze binding modes .

Methodological Best Practices

Q. What are the best practices for reporting crystallographic data of this compound in publications?

- Guidelines : Follow IUCr standards for structure deposition (CCDC entry). Report R-factors, residual electron density, and Flack parameters for chiral centers. Use SHELXL refinement logs to document disorder modeling and constraints. Include ORTEP diagrams with 50% probability ellipsoids .

Q. How should researchers analyze puckering conformations in the indane ring system of this compound?

- Methodology : Apply Cremer-Pople parameters (θ, φ) to quantify out-of-plane deviations. Use software like PARST or PLATON to calculate puckering amplitudes. Compare with analogous indane derivatives to identify strain or pseudorotation trends .

Data Contradiction & Validation

Q. How should discrepancies between spectral data (e.g., NMR) and crystallographic results be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.